(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid
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Overview
Description
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a hydroxy group and a methyl group attached to the phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the oxidative coupling of phenolic compounds. This process typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained . Another approach involves the use of bio-based molecules derived from lignocellulosic biomass, which can be converted into acrylates through various synthetic pathways .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize renewable sources such as lignocellulosic material. These processes are designed to be environmentally friendly and sustainable, addressing contemporary issues related to fossil fuel depletion and climate change .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products such as alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Medicine: It is being explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of specific enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
(E)-3-(2-Hydroxy-4-methylphenyl)acrylic acid can be compared with other similar compounds, such as:
(E)-3-(4-Methoxyphenyl)acrylic acid: This compound has a methoxy group instead of a hydroxy group, which may result in different chemical and biological properties.
(E)-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-4-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-4+ |
InChI Key |
IFFUCWZWPUASSZ-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)O |
Origin of Product |
United States |
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